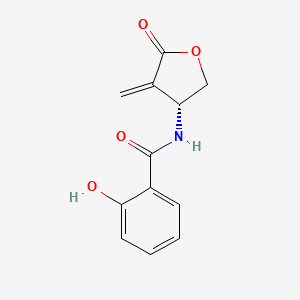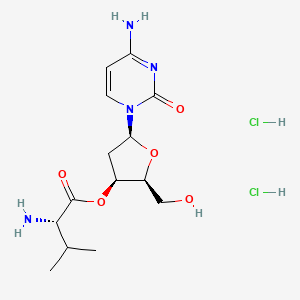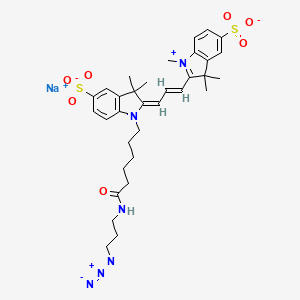![molecular formula C24H23ClF3N9O2 B12392412 N-(6-chloro-3-nitropyridin-2-yl)-5-ethyl-4-[4-[[6-(trifluoromethyl)-1H-benzimidazol-2-yl]methyl]piperazin-1-yl]pyrimidin-2-amine](/img/structure/B12392412.png)
N-(6-chloro-3-nitropyridin-2-yl)-5-ethyl-4-[4-[[6-(trifluoromethyl)-1H-benzimidazol-2-yl]methyl]piperazin-1-yl]pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-chloro-3-nitropyridin-2-yl)-5-ethyl-4-[4-[[6-(trifluoromethyl)-1H-benzimidazol-2-yl]methyl]piperazin-1-yl]pyrimidin-2-amine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyridine ring substituted with chlorine and nitro groups, a pyrimidine ring, and a benzimidazole moiety with a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-chloro-3-nitropyridin-2-yl)-5-ethyl-4-[4-[[6-(trifluoromethyl)-1H-benzimidazol-2-yl]methyl]piperazin-1-yl]pyrimidin-2-amine typically involves multiple steps, including nucleophilic aromatic substitution, Buchwald-Hartwig arylamination, and other organic transformations. The process begins with the preparation of key intermediates, such as 6-chloro-3-nitropyridine and 6-(trifluoromethyl)-1H-benzimidazole, followed by their coupling under specific reaction conditions.
Nucleophilic Aromatic Substitution: The initial step involves the nucleophilic substitution of 6-chloro-3-nitropyridine with an appropriate nucleophile, such as an amine or an alcohol, under basic conditions.
Buchwald-Hartwig Arylamination: The next step involves the coupling of the substituted pyridine intermediate with a piperazine derivative using a palladium catalyst and a suitable ligand. This reaction is typically carried out under inert atmosphere and elevated temperatures.
Final Coupling and Purification: The final step involves the coupling of the resulting intermediate with 6-(trifluoromethyl)-1H-benzimidazole under specific conditions to yield the target compound. The product is then purified using chromatographic techniques to obtain the desired purity.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(6-chloro-3-nitropyridin-2-yl)-5-ethyl-4-[4-[[6-(trifluoromethyl)-1H-benzimidazol-2-yl]methyl]piperazin-1-yl]pyrimidin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety, leading to the formation of oxidized derivatives.
Reduction: The nitro group in the pyridine ring can be reduced to an amino group under suitable conditions, such as using hydrogen gas and a metal catalyst.
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon, sodium borohydride, and iron powder.
Substitution: Common nucleophiles include primary and secondary amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents, such as dimethylformamide or dimethyl sulfoxide, under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the benzimidazole moiety.
Reduction: Amino derivatives of the pyridine ring.
Substitution: Substituted pyridine derivatives with various nucleophiles.
Scientific Research Applications
N-(6-chloro-3-nitropyridin-2-yl)-5-ethyl-4-[4-[[6-(trifluoromethyl)-1H-benzimidazol-2-yl]methyl]piperazin-1-yl]pyrimidin-2-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a kinase inhibitor, particularly targeting kinases with a rare cysteine in the hinge region. It has shown activity against kinases such as MPS1, MAPKAPK2, and p70S6Kβ.
Biological Research: The compound is used in studies related to cell signaling pathways, cancer research, and other biological processes.
Chemical Biology: It serves as a tool compound for studying the interactions between small molecules and biological targets.
Pharmaceutical Development: The compound is explored for its potential therapeutic applications, including the development of new drugs for cancer and other diseases.
Mechanism of Action
The mechanism of action of N-(6-chloro-3-nitropyridin-2-yl)-5-ethyl-4-[4-[[6-(trifluoromethyl)-1H-benzimidazol-2-yl]methyl]piperazin-1-yl]pyrimidin-2-amine involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity by preventing the phosphorylation of target proteins. This inhibition disrupts key signaling pathways involved in cell proliferation, survival, and other cellular processes, leading to potential therapeutic effects in cancer and other diseases.
Comparison with Similar Compounds
Similar Compounds
N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine: This compound shares a similar pyridine and nitro substitution pattern but differs in the presence of an isoquinoline ring instead of a pyrimidine ring.
N-(6-chloro-3-nitropyridin-2-yl)acetamide: This compound has a simpler structure with an acetamide group instead of the complex piperazine and benzimidazole moieties.
Uniqueness
N-(6-chloro-3-nitropyridin-2-yl)-5-ethyl-4-[4-[[6-(trifluoromethyl)-1H-benzimidazol-2-yl]methyl]piperazin-1-yl]pyrimidin-2-amine is unique due to its complex structure, which includes multiple functional groups that contribute to its diverse chemical reactivity and potential applications. The presence of the trifluoromethyl group in the benzimidazole moiety and the piperazine linkage to the pyrimidine ring distinguishes it from other similar compounds, enhancing its potential as a versatile tool in scientific research and pharmaceutical development.
Properties
Molecular Formula |
C24H23ClF3N9O2 |
|---|---|
Molecular Weight |
561.9 g/mol |
IUPAC Name |
N-(6-chloro-3-nitropyridin-2-yl)-5-ethyl-4-[4-[[6-(trifluoromethyl)-1H-benzimidazol-2-yl]methyl]piperazin-1-yl]pyrimidin-2-amine |
InChI |
InChI=1S/C24H23ClF3N9O2/c1-2-14-12-29-23(33-21-18(37(38)39)5-6-19(25)32-21)34-22(14)36-9-7-35(8-10-36)13-20-30-16-4-3-15(24(26,27)28)11-17(16)31-20/h3-6,11-12H,2,7-10,13H2,1H3,(H,30,31)(H,29,32,33,34) |
InChI Key |
MNNVHQRNIFTVAC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN=C(N=C1N2CCN(CC2)CC3=NC4=C(N3)C=C(C=C4)C(F)(F)F)NC5=C(C=CC(=N5)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


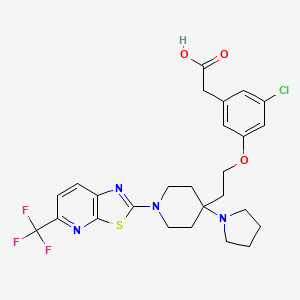
![(2R)-3-[[(2S)-2-carboxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]disulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B12392340.png)
![4-(1-cyclohexyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B12392345.png)



![1-[(2R,4S,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12392388.png)
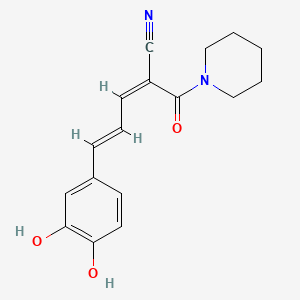
![1-[(2R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-iodopyrimidine-2,4-dione](/img/structure/B12392393.png)
